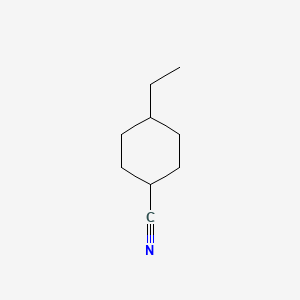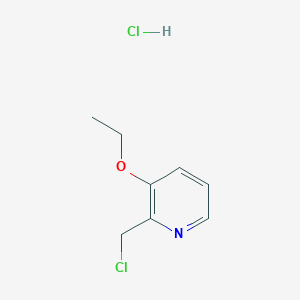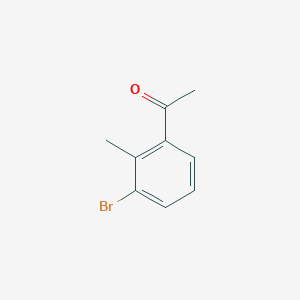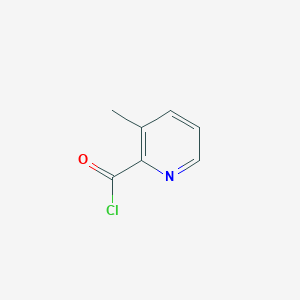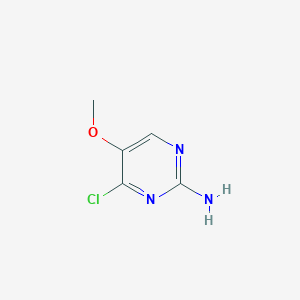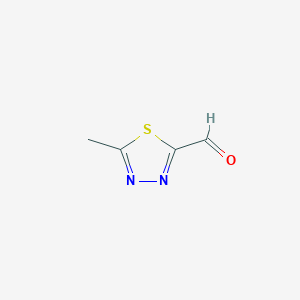
4-Methyl-3-(1-methylethoxy)benzoic acid
Descripción general
Descripción
“4-Methyl-3-(1-methylethoxy)benzoic acid” is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13) . This indicates that the compound has a benzoic acid core structure with a methyl group at the 4th position and a methylethoxy group at the 3rd position .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Photophysical Properties and Emission Enhancement
Compounds structurally related to 4-Methyl-3-(1-methylethoxy)benzoic acid have been synthesized to study their aggregation-enhanced emission properties. For instance, a study on 1,8-naphthalimide-based compounds, which are benzoic acid derivatives, showed that these compounds form nanoaggregates in aqueous solutions and exhibit enhanced emission. This phenomenon is attributed to π-π stacking and various intermolecular and intramolecular interactions. Such studies contribute to understanding the photophysical properties of similar compounds and their potential applications in optoelectronic devices and sensors (Srivastava, Singh, & Mishra, 2016).
Lanthanide Coordination Compounds
Research into benzoic acid derivatives has led to the synthesis of lanthanide coordination compounds, which show promise in luminescent materials. By modifying the electron-donating or electron-withdrawing groups on benzoic acid derivatives, scientists have been able to influence the photophysical properties of these compounds. Such modifications can enhance or decrease the luminescence efficiency of the compounds, providing insights into the design of materials for lighting and display technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Prodrug Development
In the pharmaceutical field, benzoic acid derivatives have been explored for the development of prodrugs. A study described the synthesis of water-soluble esters of acetylsalicylic acid (ASA) that release nitric oxide (NO) upon metabolism. These compounds demonstrate the potential of benzoic acid derivatives in creating novel prodrugs with improved solubility and reduced gastrointestinal toxicity, offering new avenues for drug development and therapeutic applications (Rolando et al., 2013).
Conductive Polymers
Benzoic acid and its derivatives have been utilized as dopants in the synthesis of conductive polymers. A study on polyaniline doped with benzoic acid and its substituted derivatives revealed that these materials exhibit varying degrees of conductivity. Such research highlights the role of benzoic acid derivatives in modifying the electrical properties of conductive polymers, which could be beneficial for electronic applications (Amarnath & Palaniappan, 2005).
Cancer Research
In cancer research, benzoic acid derivatives have been investigated for their potential as therapeutic agents. A study on 4-methyl-3-nitro-benzoic acid demonstrated its ability to inhibit cell migration in various malignant tumor cells and reduce tumor growth in mouse models. This suggests that certain benzoic acid derivatives could serve as a basis for developing new anticancer drugs (Li et al., 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mecanismo De Acción
Mode of Action
Benzylic compounds, which this molecule is a part of, are known to undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Benzylic compounds can influence various biochemical pathways depending on their specific structure and the presence of functional groups .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Methyl-3-(1-methylethoxy)benzoic acid . For instance, its storage temperature is recommended to be 2-8°C .
Propiedades
IUPAC Name |
4-methyl-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSHYQBHZRSYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278894 | |
| Record name | 4-Methyl-3-(1-methylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(1-methylethoxy)benzoic acid | |
CAS RN |
1014691-13-4 | |
| Record name | 4-Methyl-3-(1-methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014691-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(1-methylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


